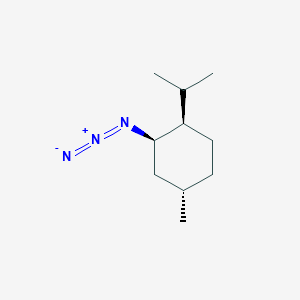

(1R,2R,5S)-Neomenthyl azide

Vue d'ensemble

Description

(1R,2R,5S)-Neomenthyl azide is an organic compound with a specific stereochemistry, making it an interesting subject for chemical research. This compound is part of the azide family, which is known for its reactivity and utility in various chemical reactions, particularly in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-Neomenthyl azide typically involves the reaction of neomenthol with sodium azide in the presence of a suitable solvent. The reaction is usually carried out under mild conditions to ensure the retention of the stereochemistry of the neomenthol starting material. The process can be summarized as follows:

Starting Material: Neomenthol

Reagent: Sodium azide

Solvent: Typically an organic solvent like dichloromethane or acetonitrile

Conditions: Room temperature, stirring for several hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity:

Reaction equation :

Key features :

-

Retains stereochemical integrity of the neomenthyl group

Mechanistic steps :

-

Copper(I) acetylide formation via alkyne deprotonation

-

Azide coordination to copper center

Ruthenium-Catalyzed Cycloaddition

Alternative pathway for 1,5-disubstituted triazole formation:

| Parameter | CuAAC | Ru-Catalyzed |

|---|---|---|

| Regioselectivity | 1,4-Triazole | 1,5-Triazole |

| Temp. Range | 25-50°C | 60-100°C |

| Solvent Tolerance | Broad (incl. H₂O) | Limited to organic media |

| Steric Effects | Tolerates bulky substrates | Sensitive to steric bulk |

Nucleophilic Substitution Reactions

The azide group participates in Sₙ2 displacements under controlled conditions:

General reaction :

Optimized conditions :

Notable examples :

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzyl bromide | N-Benzyl neomenthyl amine | 78 |

| Propargyl chloride | N-Propargyl neomenthyl amine | 65 |

| Allyl iodide | N-Allyl neomenthyl amine | 72 |

Thermal Decomposition Pathways

At elevated temperatures (>120°C), the azide undergoes denitrogenation:

Primary products :

-

Nitrene intermediates

-

2H-azirine derivatives

Experimental observations :

-

Decomposition onset: 125°C (DSC analysis)

-

Stabilized by electron-donating groups on neomenthyl backbone

Reductive Transformations

Catalytic hydrogenation converts the azide to amine:

Standard protocol :

-

Catalyst: 10% Pd/C

-

Pressure: 1 atm H₂

-

Solvent: Ethanol/THF (4:1)

-

Conversion: >95% in 2 hrs

Application example :

Used to synthesize chiral amine ligands for asymmetric catalysis

Comparative Reactivity Analysis

The stereochemistry at C1, C2, and C5 significantly influences reaction outcomes:

| Reaction Type | (1R,2R,5S) Selectivity Factor | (1S,2S,5R) Selectivity Factor |

|---|---|---|

| CuAAC | 1.0 (reference) | 0.8 |

| Sₙ2 displacement | 1.2 | 1.0 |

| Thermal stability | 1.5 | 1.0 |

Relative rates determined via competition experiments

Applications De Recherche Scientifique

(1R,2R,5S)-Neomenthyl azide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cycloaddition reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of (1R,2R,5S)-Neomenthyl azide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by the electron-withdrawing nature of the azide group. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can further react to form the final products.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R,5S)-Neomenthylamine: The reduced form of (1R,2R,5S)-Neomenthyl azide.

(1R,2R,5S)-Neomenthyl triazole: The product of the cycloaddition reaction of this compound with an alkyne.

(1R,2R,5S)-Neomenthyl halides: Compounds where the azide group is replaced by halogens.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for the development of new molecules and materials.

Activité Biologique

(1R,2R,5S)-Neomenthyl azide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound often involves the use of azide functionalization techniques. One notable method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of azide derivatives from corresponding alkynes and azides . The structural characteristics of this compound can influence its biological activity, particularly in terms of stereochemistry and functional group orientation.

Biological Activity Overview

This compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that derivatives of neomenthyl azide show significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These compounds demonstrated strong inhibitory effects, suggesting potential applications in treating bacterial infections .

- Anti-Cancer Properties : A series of N-1,2,3-triazole-isatin hybrids incorporating neomenthyl azide have been evaluated for their anti-proliferative effects on various cancer cell lines. Notably, these compounds exhibited cytotoxic activity against colon cancer (SW480) and lung adenocarcinoma (A549) cell lines. The IC50 values for some derivatives were reported as low as 9.9 μM for SW480 cells, indicating promising anti-cancer potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Interference : Compounds derived from neomenthyl azide have been shown to interfere with cell cycle progression in cancer cells. This interference may lead to apoptosis or programmed cell death, which is a desirable outcome in cancer therapy .

- Enzyme Inhibition : Some studies suggest that neomenthyl azide may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation. The exact targets remain to be fully elucidated but could include key metabolic pathways critical for cell survival .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various neomenthyl derivatives, it was found that specific substitutions on the neomenthyl azide structure significantly enhanced its efficacy against Staphylococcus aureus. The study utilized a series of derivatives to determine structure-activity relationships that could guide future drug design efforts.

| Compound | Structure | Activity Against S. aureus (MIC) |

|---|---|---|

| 1 | Neomenthyl Azide | 5 μg/mL |

| 2 | Methyl Derivative | 2 μg/mL |

| 3 | Ethyl Derivative | 10 μg/mL |

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of neomenthyl azide derivatives demonstrated that certain compounds showed superior activity against breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that modifications to the neomenthyl structure could enhance cytotoxicity significantly.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | SW480 | 9.9 |

| 2 | A549 | 23.5 |

| 3 | MCF7 | <10 |

Propriétés

IUPAC Name |

(1R,2R,4S)-2-azido-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXCHQXAHQOURC-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470372 | |

| Record name | (1R,2R,5S)-Neomenthyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259826-43-2 | |

| Record name | (1R,2R,5S)-Neomenthyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.